molecular formula C10H7BrClNO2 B6262929 rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans CAS No. 1807938-88-0

rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans

Cat. No.: B6262929
CAS No.: 1807938-88-0
M. Wt: 288.5
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Description

rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans is a chiral bicyclic compound featuring a pyrrolidine-2,5-dione core substituted with a 4-bromophenyl group at position 3 and a chlorine atom at position 4. Its trans configuration arises from the stereochemical arrangement of the bromophenyl and chloro substituents across the pyrrolidine ring.

Properties

CAS No.

1807938-88-0

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dione precursor.

    Introduction of Substituents: The bromophenyl and chlorine substituents are introduced via electrophilic aromatic substitution reactions. Common reagents include bromine and chlorine sources under controlled conditions to ensure regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter substituents, such as converting the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and chlorine substituents play a crucial role in binding affinity and specificity, influencing the compound’s biological activity. The pyrrolidine ring structure provides a rigid framework that enhances selectivity towards specific molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Differences:

Core Structure :

  • Target Compound : Pyrrolidine-2,5-dione (a five-membered lactam ring).
  • Compound A : Pyrimidine-2,4,6-tri-one (a six-membered heterocycle with three ketone groups).

Substituents :

  • The target compound has a 4-bromophenyl group and chlorine atom.
  • Compound A includes a 4-bromophenyl group, a 2,5-dimethoxyphenyl group, and methyl substituents.

Synthesis Pathways :

  • Compound A was synthesized via Claisen–Schmidt condensation and Michael addition , leveraging the reactivity of carbonyl groups and aryl ketones .
  • The target compound’s synthesis likely involves different strategies, such as cyclization of substituted succinimide precursors or halogenation of pyrrolidine intermediates.

Spectroscopic Characterization :

  • Compound A was characterized using NMR, IR, and mass spectrometry , with data confirming the presence of the bromophenyl group (e.g., aromatic proton signals at δ 7.6–7.8 ppm in $^1$H NMR) and ketone functionalities (IR peaks at ~1700 cm$^{-1}$) .
  • Similar techniques would apply to the target compound, though specific spectral data are unavailable.

Research Findings and Implications

Structural Reactivity :

  • The bromophenyl group in both compounds may enhance electrophilic substitution reactivity, though the pyrimidine core in Compound A offers additional sites for functionalization compared to the pyrrolidine-dione system.

Synthetic Challenges :

  • Compound A’s synthesis emphasizes the utility of tandem reactions for constructing complex aryl ketones . In contrast, the target compound’s stereochemical control (rac-(3R,4S), trans) would require chiral resolution or asymmetric synthesis, posing distinct challenges.

Potential Applications: Pyrrolidine-2,5-diones are explored as γ-aminobutyric acid (GABA) analogs or enzyme inhibitors, whereas pyrimidine tri-ones like Compound A may serve as intermediates in drug discovery.

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